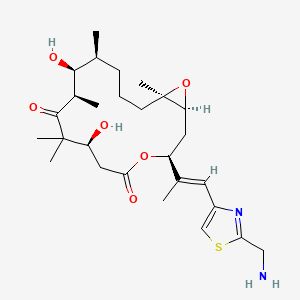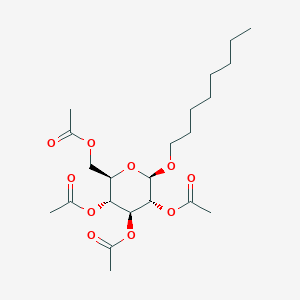
5-Chloro-2-methyl-2H-indazole
Übersicht
Beschreibung
5-Chloro-2-methyl-2H-indazole, also known as 5-chloro-2-methylindazole, is an organic compound with the molecular formula C7H6ClN3. This compound is a chlorinated derivative of indazole and is used in a variety of applications, including synthesis of pharmaceuticals, agricultural chemicals, and polymers. It has a melting point of 108-109 °C and a boiling point of 200-201 °C. 5-Chloro-2-methyl-2H-indazole is a colorless to pale yellow crystalline solid with a faint odor.
Wissenschaftliche Forschungsanwendungen
Antagonist of TRPA1 Ion Channel
Research led by Rooney et al. (2014) discovered that derivatives of the indazole compound, particularly 5-(2-chlorophenyl)indazole, act as antagonists of the transient receptor potential A1 (TRPA1) ion channel. This finding is significant in understanding and potentially treating inflammatory pain【Rooney et al., 2014】.
Synthesis of 2H-Indazoles
Halland et al. (2009) explored a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlighting their growing importance in drug discovery. Indazoles are recognized for their ability to interact with various biological targets, emphasizing their significance in medicinal chemistry【Halland et al., 2009】.
Herbicidal Activity
A study by Hwang et al. (2005) synthesized 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives and assessed their herbicidal activities. These compounds demonstrated potent herbicidal activity and good rice selectivity, making them relevant in agricultural applications【Hwang et al., 2005】.
Antitumor Activities
Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, exhibiting noticeable antitumor activities. This research provides a foundation for developing new antitumor agents based on the 2H-indazole scaffold【Chu De-qing, 2011】.
Crystal Structure Analysis
Kouakou et al. (2015) studied the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into its molecular arrangement. Understanding the crystal structure of indazole derivatives is crucial for further applications in materials science and drug design【Kouakou et al., 2015】.
Antioxidant Properties
Polo et al. (2016) conducted a study on tetrahydroindazoles, revealing their potential as antioxidants. This research could have implications for the development of new antioxidant agents【Polo et al., 2016】.
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) identified indazole- and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings are significant for treating neurological disorders【Tzvetkov et al., 2014】.
Antibacterial and Antifungal Agent
Panda et al. (2022) highlighted indazole's role as a biological heterocyclic compound with potent antibacterial and antifungal properties. This research expands the potential use of indazole derivatives in treating infections【Panda et al., 2022】.
SAH/MTA Nucleosidase Inhibitors
Li et al. (2003) designed a novel indazole-containing inhibitor series for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, exhibiting broad-spectrum antimicrobial activity. This discovery contributes to the development of new antimicrobial agents【Li et al., 2003】.
Wirkmechanismus
Target of Action
5-Chloro-2-methyl-2H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that 5-Chloro-2-methyl-2H-indazole may interact with multiple targets in the body, depending on its specific chemical structure and functional groups.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation and pain . Therefore, it’s possible that 5-Chloro-2-methyl-2H-indazole could interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
For example, indazole derivatives that inhibit COX-2 would affect the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
The molecular and cellular effects of 5-Chloro-2-methyl-2H-indazole’s action would depend on its specific targets and mode of action. For instance, if 5-Chloro-2-methyl-2H-indazole inhibits COX-2 like some other indazole derivatives, it could reduce the production of prostaglandins, leading to a reduction in inflammation .
Eigenschaften
IUPAC Name |
5-chloro-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDVXPZNUZSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453367 | |
| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-2H-indazole | |
CAS RN |
541539-86-0 | |
| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)










